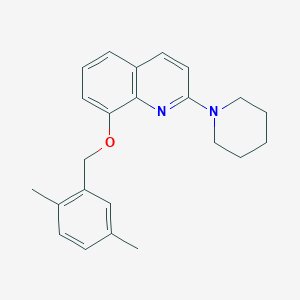

8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 2,5-dimethylbenzyl group and a piperidinyl group, which may contribute to its unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The resulting quinoline is then subjected to further functionalization.

To introduce the 2,5-dimethylbenzyl group, a Friedel-Crafts alkylation reaction can be employed. This involves reacting the quinoline with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The piperidinyl group can be introduced through a nucleophilic substitution reaction, where the quinoline derivative is reacted with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Sodium hydride, lithium aluminum hydride, and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline is characterized by a quinoline backbone substituted with a piperidine group and a dimethylbenzyl ether. Its molecular structure contributes to its biological activity, making it a candidate for various pharmacological applications.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 12.5 | Apoptosis induction |

| Study B | MCF-7 | 15.0 | Cell cycle arrest |

| Study C | A549 | 10.0 | Inhibition of metastasis |

Antimicrobial Activity

Quinoline derivatives have also demonstrated antimicrobial activity against various pathogens. The compound's ability to disrupt microbial membranes or inhibit essential enzymes contributes to its efficacy as an antimicrobial agent .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Membrane disruption |

| S. aureus | 16 µg/mL | Enzyme inhibition |

| C. albicans | 64 µg/mL | Cell wall synthesis inhibition |

Drug Design and Lead Optimization

The structural features of this compound make it a valuable scaffold in drug design. Its ability to interact with various biological targets allows researchers to modify its structure for enhanced potency and selectivity .

Case Study: Development of PD-L1 Inhibitors

A recent study explored the modification of quinoline-based compounds to enhance their binding affinity to PD-L1, a critical target in cancer immunotherapy. The synthesized derivatives exhibited improved inhibitory activity compared to the parent compound, highlighting the importance of structural optimization in drug development .

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several future directions:

- Targeting Novel Pathways: Investigating its effects on additional biological pathways could unveil new therapeutic uses.

- Formulation Development: Exploring different formulations may enhance bioavailability and therapeutic efficacy.

- Combination Therapies: Assessing its potential in combination with existing therapies could improve treatment outcomes for complex diseases.

Mecanismo De Acción

The mechanism of action of 8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis in cancer cells or interfere with the replication of viruses. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound, known for its antimalarial properties.

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Piperidine: A simple cyclic amine that is a structural component of many pharmaceuticals.

Uniqueness

8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline is unique due to the presence of both the 2,5-dimethylbenzyl and piperidinyl groups, which may enhance its biological activity and selectivity. The combination of these functional groups with the quinoline core provides a versatile scaffold for the development of new therapeutic agents and materials.

Actividad Biológica

The compound 8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline core linked to a piperidine group and a dimethylbenzyl ether, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures demonstrate activity against various pathogenic fungi and bacteria. For instance, the compound's ability to inhibit fungal growth has been highlighted in patents discussing related quinoline derivatives .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. A series of related compounds have shown promising results against different cancer cell lines, including breast cancer (MCF-7) and others. For example, derivatives with a quinoline ring and specific functional groups have been reported to induce apoptosis in cancer cells while exhibiting low cytotoxicity at therapeutic concentrations .

The mechanism by which this compound exerts its effects may involve interaction with G protein-coupled receptors (GPCRs), as suggested by studies on similar compounds . These interactions can lead to downstream signaling pathways that affect cellular proliferation and apoptosis.

Case Studies

- Antiamoebic Activity : A study focused on the synthesis of 2-(quinolin-8-yloxy) acetohydrazones demonstrated that these compounds exhibited higher antiamoebic activity compared to their cyclized products. This suggests that the quinoline moiety plays a crucial role in enhancing biological activity against Entamoeba histolytica .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain derivatives of quinoline showed selective toxicity towards cancer cells while sparing normal cells. The IC50 values ranged from 1.56 to 50 μM, indicating a favorable therapeutic window for further development .

Data Table: Biological Activities of Related Compounds

Propiedades

IUPAC Name |

8-[(2,5-dimethylphenyl)methoxy]-2-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c1-17-9-10-18(2)20(15-17)16-26-21-8-6-7-19-11-12-22(24-23(19)21)25-13-4-3-5-14-25/h6-12,15H,3-5,13-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAHGXLGYDGHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.